3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at the 2-position with a pyrrole ring fused to a 1,2,4-triazole moiety, along with a 3-chloro and 5-trifluoromethyl group. The trifluoromethyl group increases lipophilicity and metabolic stability, while the pyrrol-triazole system may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3-chloro-2-[2-(1H-1,2,4-triazol-5-yl)pyrrol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5/c13-8-4-7(12(14,15)16)5-17-11(8)21-3-1-2-9(21)10-18-6-19-20-10/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDMJWXGMYZWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Structural Features
- Chloro Group : Enhances lipophilicity and biological activity.
- Triazole Ring : Known for its role in antifungal and antibacterial properties.
- Pyridine Core : Associated with diverse biological activities including herbicidal and anti-inflammatory effects.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for pathogen survival.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses.
- DNA Interaction : The pyridine structure can intercalate into DNA, disrupting replication in pathogens.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine and triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring is particularly effective against fungal pathogens, with some derivatives achieving MIC values as low as 16 µg/mL against Mycobacterium tuberculosis .
Case Studies
-
Study on Antimicrobial Efficacy :
Compound Target Pathogen MIC (µg/mL) Compound A S. aureus 6.25 Compound B E. coli 12.5 Compound C M. tuberculosis 16 - Inflammatory Response Modulation :
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Preliminary studies suggest a moderate toxicity profile, necessitating further investigation into the safety margins for therapeutic applications.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit potent antifungal properties. For instance, derivatives similar to 3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine have shown effectiveness against various fungal strains, including those resistant to conventional treatments. The triazole group interferes with the synthesis of ergosterol, a critical component of fungal cell membranes.
Anticancer Potential
Studies have demonstrated that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, a related compound was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has also been investigated for its broad-spectrum antimicrobial activity. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its efficacy against plant pathogens can help in managing crop diseases while minimizing the use of traditional fungicides that may pose environmental risks.
Plant Growth Regulators
Some studies suggest that compounds like this one can act as plant growth regulators, enhancing growth rates and improving yield in certain crops. This application may be particularly beneficial in sustainable agriculture practices .
Synthesis and Biological Evaluation
A notable study synthesized this compound and evaluated its biological activity using various assays. The results showed significant antifungal activity against Candida albicans with an IC50 value indicating potent efficacy compared to standard antifungal agents .
Structure-Activity Relationship Studies
Further investigations into structure-activity relationships (SAR) have revealed that modifications on the triazole or pyridine rings can enhance biological activity. For instance, altering substituents on the pyridine ring has been shown to improve selectivity and potency against specific fungal strains .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS RN: 321571-01-1)
- Structure : Pyrazole linked to a thienyl group instead of pyrrol-triazole.
- Pyrazole-thienyl systems are associated with agrochemical activity, but the absence of a triazole may reduce hydrogen-bonding capacity compared to the target compound.
- Applications : Used in pharmaceutical and agrochemical research due to its halogenated and heterocyclic components .
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine (CAS RN: 1823182-70-2)
- Structure : Triazole connected via a thioether (-S-) bridge.
- Key Differences: The thioether linkage increases lipophilicity but may reduce metabolic stability compared to the pyrrole linkage.
- Applications : High-purity intermediate for medicinal chemistry, with sulfur contributing to enzyme inhibition .
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine (CAS RN: 1823183-56-7)
- Structure : Triazole linked via a sulfonyl (-SO₂-) group.
- Key Differences: Sulfonyl is a strong electron-withdrawing group, increasing acidity and stability but reducing nucleophilicity.
- Applications : Explored for pesticidal activity due to sulfonyl’s role in target binding .
Analogues with Aryloxy and Benzyloxy Substituents
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e)
- Structure : Nitro and trifluoromethoxy-benzyloxy substituents.
- Melting point: 122.1–124.8°C, indicating higher crystallinity than the target compound.
- Applications : Studied for herbicidal activity, leveraging nitro groups for redox interactions .
3-Chloro-2-(2,3-difluoro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7i)
- Structure : Difluoro and trifluoromethoxy-benzyloxy groups.
- Key Differences :
- Fluorine atoms enhance electronegativity and metabolic resistance.
- Lower melting point (62.0–64.0°C) suggests improved solubility compared to 7e.
- Applications: Potential insecticidal use due to fluorine’s role in enhancing target affinity .
Analogues with Sulfur-Containing Linkages
5-Methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
- Structure : Dual thioether linkages connecting triazoles.
- Key Differences :
- Sulfur-rich structure may improve metal-binding capacity but increase oxidative degradation risk.
- Less rigid than the target compound’s pyrrol-triazole system.
- Applications : Explored for fungicidal activity due to sulfur’s affinity for metalloenzymes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine?
- Methodology :
- Step 1 : Start with a substituted pyridine core (e.g., 3-chloro-5-(trifluoromethyl)pyridine) and introduce the pyrrole-triazole moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
- Step 2 : Optimize reaction conditions (e.g., use Pd catalysts for Suzuki-Miyaura coupling or Cu for Ullmann-type reactions) to attach the triazole-pyrrole fragment.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .
Q. How can the electronic effects of the trifluoromethyl and triazole groups influence reactivity in substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density distribution across the pyridine ring.
- Validate experimentally: React with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures). Monitor regioselectivity via NMR to track trifluoromethyl group stability .
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for triazole-pyrrole coupling to pyridine scaffolds?
- Methodology :
- Troubleshooting : Compare catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) and solvent effects (DMF vs. THF).
- Data Analysis : Use kinetic studies (e.g., in situ IR or UV-Vis monitoring) to identify rate-limiting steps. Publish contradictory findings with raw data tables (e.g., yield vs. temperature/catalyst loading) to facilitate reproducibility .
Q. What computational tools are suitable for predicting the biological target interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases).
- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess stability of ligand-protein complexes. Cross-validate with experimental IC data from enzymatic assays .
Q. How does the presence of the triazole group affect photophysical properties for material science applications?
- Methodology :
- Spectroscopy : Measure UV-Vis absorption/emission spectra in solvents of varying polarity. Compare with analogs lacking the triazole.
- Theoretical Modeling : Calculate HOMO-LUMO gaps using time-dependent DFT (TD-DFT) in Gaussian. Correlate with experimental fluorescence quantum yields .
Methodological Challenges and Solutions
Q. How to optimize crystallization for X-ray structure determination of this hygroscopic compound?
- Methodology :
- Crystallization Screens : Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Refine structures using SHELXL (full-matrix least-squares) with anisotropic displacement parameters .
Q. What strategies mitigate decomposition during Suzuki-Miyaura coupling of the triazole-pyrrole fragment?
- Methodology :
- Inert Conditions : Use Schlenk-line techniques for degassing solvents.
- Additives : Introduce catalytic silver salts (AgCO) to scavenge halides. Monitor reaction progress via LC-MS to identify degradation byproducts .
Data Interpretation and Validation
Q. How to distinguish between tautomeric forms of the 1H-1,2,4-triazole moiety in solution?
- Methodology :
- NMR Titration : Use - HMBC to track proton exchange between triazole N-H positions.
- Variable-Temperature NMR : Cool samples to −40°C (CDCl/toluene-d) to slow tautomerization and resolve splitting patterns .
Q. What analytical techniques confirm the regioselectivity of electrophilic aromatic substitution on the pyridine ring?
- Methodology :
- Isotopic Labeling : Synthesize -labeled intermediates (e.g., at C-2/C-6 positions) and track shifts via 2D NMR (HSQC/HMBC).
- X-ray Crystallography : Resolve substituent positions unambiguously. Compare with computational predictions (NBO analysis) .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
